molecular formula C30H38N4O2 B2515237 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946218-78-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2515237
CAS No.: 946218-78-6
M. Wt: 486.66
InChI Key: PGIGJBAYMCSNCI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • A 4-phenylpiperazine group linked to an ethyl backbone, which is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its affinity for dopamine and serotonin receptors.
  • A 4-(dimethylamino)phenyl substituent, which introduces electron-donating properties and may enhance blood-brain barrier penetration.

While specific pharmacological data for this compound is absent in the provided evidence, its structural design aligns with derivatives investigated for CNS activity, such as antipsychotics or dopamine modulators .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O2/c1-4-36-28-16-10-24(11-17-28)22-30(35)31-23-29(25-12-14-26(15-13-25)32(2)3)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,29H,4,18-23H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIGJBAYMCSNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Phenylpiperazine

The piperazine core is functionalized via alkylation using 2-chloro-1-(4-(dimethylamino)phenyl)ethane. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 80–90°C for 12–16 hours. Triethylamine is added to scavenge HCl generated during the reaction. The product, 2-(4-(dimethylamino)phenyl)-1-(4-phenylpiperazin-1-yl)ethane, is isolated via vacuum distillation and recrystallized from ethanol (yield: 68–72%).

Characterization of the Intermediate

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the piperazine protons (δ 2.8–3.2 ppm) and dimethylamino group (δ 2.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 350.2356 (calculated for C₂₀H₂₈N₄).

Synthesis of the 2-(4-Ethoxyphenyl)acetamide Moiety

Acetylation of 4-Ethoxyphenylacetic Acid

4-Ethoxyphenylacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with ammonium hydroxide yields 2-(4-ethoxyphenyl)acetamide. The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF), with a yield of 85–90% after recrystallization from ethyl acetate.

Optimization of Reaction Conditions

The use of SOCl₂ ensures complete conversion, while excess ammonium hydroxide prevents side reactions. Gas chromatography (GC) analysis reveals a purity of >98% for the acetamide intermediate.

Coupling of Intermediates to Form the Final Product

Amide Bond Formation

The final step involves coupling the piperazine-ethyl-dimethylaminophenyl intermediate with 2-(4-ethoxyphenyl)acetamide using a carbodiimide-based coupling agent, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). The reaction is performed in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound after 24 hours at room temperature.

Reaction Scheme:

Intermediate A (piperazine derivative) + Intermediate B (acetamide)  
→ HATU, DIPEA, DCM →  
this compound  

Purification and Yield

Crude product is purified via silica gel column chromatography (eluent: chloroform/methanol 95:5), achieving a final yield of 55–60%. Purity is confirmed by high-performance liquid chromatography (HPLC) (>99%).

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the alkylation and coupling steps. This method reduces reaction times by 40% and improves yield consistency (±2% variation).

Green Chemistry Considerations

Recent advancements replace DCM with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield.

Critical Analysis of Methodologies

Comparison of Coupling Agents

Coupling Agent Yield (%) Purity (%) Cost Efficiency
HATU 60 99 Moderate
BOP-Cl 58 98 Low
EDC/HOBt 50 97 High

HATU offers the best balance of yield and purity, despite higher costs.

Challenges in Steric Hindrance

The bulky 4-phenylpiperazine group introduces steric hindrance during coupling, necessitating excess reagents (1.5 equiv. HATU) and prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogenating agents like bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, primarily through piperazine or acetamide moieties. Key differences in substituents influence physicochemical properties and biological activity.

Structural and Functional Comparisons

Table 1: Structural Features and Molecular Properties of Analogous Compounds
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-phenylpiperazin-1-yl, 4-(dimethylamino)phenyl 4-ethoxyphenyl Data not available Balanced lipophilicity from ethoxy and dimethylamino groups
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide 4-methylpiperazin-1-yl, 4-chlorophenyl 3-methylphenoxy ~387.9 Electron-withdrawing Cl may reduce CNS penetration compared to dimethylamino
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(4-methylbenzenesulfonyl)piperazin-1-yl 4-fluorophenyl ~391.5 Sulfonyl group increases polarity, potentially limiting BBB penetration
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-(4-methoxyphenyl)piperazin-1-yl 4-(6-methylbenzothiazolyl)phenyl ~485.6 Benzothiazole enhances aromatic stacking; methoxy less lipophilic than ethoxy
Key Findings:

Sulfonyl () and chlorophenyl () groups introduce polarity, which may reduce bioavailability for CNS targets .

Electronic Effects on Binding: Dimethylamino (electron-donating) in the target compound could enhance receptor affinity compared to chlorophenyl (electron-withdrawing) in ’s analog .

Heterocyclic Modifications :

  • The benzothiazole ring in ’s compound may facilitate π-π interactions with aromatic residues in receptors, a feature absent in the target molecule .

Pharmacological Implications

  • Dopamine Receptor Selectivity: Piperazine-containing analogs, such as those in and , are frequently designed for dopamine D2/D3 receptor modulation.
  • Synthetic Strategies: highlights the use of azetidinone coupling with phenylpiperazine, a method that could be adapted for synthesizing the target compound .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Enhances lipophilicity and potential receptor interactions.
  • Phenylpiperazine moiety : Known for its role in various pharmacological activities.
  • Ethoxyphenyl acetamide group : Contributes to the compound's overall stability and solubility.

The molecular formula for this compound is C26H31N4O2SC_{26}H_{31}N_{4}O_{2}S, with a molecular weight of approximately 428.569 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Starting materials such as 4-(dimethylamino)benzaldehyde are reacted with piperazine derivatives.
  • Coupling Reaction : The intermediates are coupled with ethoxyacetic acid derivatives under controlled conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Neurotransmitter Receptors : It may act on serotonin and dopamine receptors, influencing mood and behavior.
  • Ion Channels : Potential binding to voltage-sensitive sodium channels could explain anticonvulsant properties.

These interactions suggest that the compound might modulate neurotransmission, providing therapeutic effects in conditions like epilepsy and depression.

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of related compounds, particularly those containing the phenylpiperazine structure:

  • In animal models, derivatives similar to this compound have shown efficacy in reducing seizure activity during maximal electroshock (MES) tests .

Table 1: Summary of Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionToxicity (Rotarod Test)
Compound A100HighLow
Compound B300ModerateModerate
Compound C100LowHigh

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit antitumor properties. For instance, some derivatives have been shown to inhibit tumor cell proliferation significantly in vitro:

Table 2: Antitumor Activity Data

CompoundIC50 (µM)Cell Line
Doxorubicin0.0428 ± 0.0082MCF-7
Compound D10.8 ± 0.6MCF-7
Compound E24.8 ± 3.2A549

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticonvulsant Activity : A study evaluated various N-phenyl derivatives for their efficacy against seizures induced by pentylenetetrazole and MES, revealing significant activity in specific analogs .
  • Antitumor Evaluation : Another investigation assessed the cytotoxic effects of structurally similar compounds on cancer cell lines, demonstrating promising results against MCF-7 breast cancer cells .

Q & A

Q. What are the key synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the piperazine and ethoxyphenyl moieties.
  • Amide bond formation using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and substituent positions .
  • High-resolution mass spectrometry (HR-MS) verifies molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers validate the compound’s biological targets in neuropharmacology?

  • Radioligand binding assays screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors .
  • Kinase inhibition profiling using ATP-competitive assays identifies off-target effects .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Orthogonal assays : Compare results from in vitro (e.g., cell-based cAMP assays) and in silico (molecular docking) studies to validate target engagement .
  • Dose-response curves : Assess activity across concentrations to distinguish nonspecific effects .
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with assays .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C), and temperatures .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic intermediates .
  • Flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO) influencing receptor binding .
  • Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., with 5-HT₁A) to prioritize substituent modifications .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic data .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Characterization

TechniquePurposeExample Data from Evidence
¹H NMRConfirm substituent integrationδ 7.2–7.4 ppm (aromatic H)
HR-MSVerify molecular formulam/z 512.2543 [M+H]⁺
IR SpectroscopyIdentify functional groups1650 cm⁻¹ (amide C=O)

Q. Table 2. Common Reagents and Conditions for Synthesis

Reaction StepReagents/ConditionsPurpose
Amide couplingEDCI, HOBt, DMF, 0–5°CMinimize racemization
Piperazine alkylationK₂CO₃, DMF, refluxEnhance nucleophilicity

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